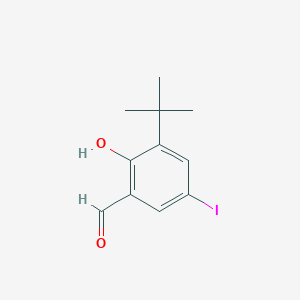

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBVEYVFTZFSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476241 | |

| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83816-59-5 | |

| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Iodination of 3-(tert-butyl)-2-hydroxybenzaldehyde

- Starting material: 3-(tert-butyl)-2-hydroxybenzaldehyde.

- Reagents: Iodine or iodine monochloride as the iodinating agent.

- Conditions: Mild acidic or neutral conditions to promote selective iodination at the 5-position (para to the hydroxyl group).

- Mechanism: The electron-donating hydroxyl and tert-butyl groups activate the aromatic ring toward electrophilic substitution, directing iodination to the 5-position.

- Outcome: Formation of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde.

This method relies on regioselective iodination, exploiting the directing effects of substituents already present on the aromatic ring.

Formylation of 3-(tert-butyl)-2-hydroxy-5-iodobenzene

- Starting material: 3-(tert-butyl)-2-hydroxy-5-iodobenzene.

- Reagents: Reagents such as the Reimer-Tiemann reagent (chloroform and base) or Vilsmeier-Haack reagent (DMF and POCl3).

- Conditions: Controlled temperature and reaction time to achieve selective formylation at the ortho position relative to the hydroxyl group.

- Outcome: Introduction of the aldehyde group to yield this compound.

This approach is useful when the iodine substituent is introduced first, followed by formylation.

tert-Butylation of 2-hydroxy-5-iodobenzaldehyde

- Starting material: 2-hydroxy-5-iodobenzaldehyde.

- Reagents: tert-Butyl chloride or tert-butyl alcohol with acid catalyst.

- Conditions: Friedel-Crafts alkylation conditions to introduce the tert-butyl group at the 3-position.

- Outcome: Formation of this compound.

This method involves electrophilic alkylation on the aromatic ring, guided by the activating hydroxyl and aldehyde substituents.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination | 3-(tert-butyl)-2-hydroxybenzaldehyde | I2 or ICl, mild acid/neutral | Simple, direct iodination | Requires regioselectivity control |

| Formylation of Iodinated Benzene | 3-(tert-butyl)-2-hydroxy-5-iodobenzene | Reimer-Tiemann or Vilsmeier-Haack reagents | Selective aldehyde introduction | Multi-step, sensitive conditions |

| Friedel-Crafts tert-Butylation | 2-hydroxy-5-iodobenzaldehyde | tert-Butyl chloride, acid catalyst | Straightforward alkylation | Possible polyalkylation |

| Directed Ortho-Metalation | Protected phenol derivatives | n-BuLi, iodine, low temperature | High regioselectivity | Requires handling of strong bases |

Research Findings and Notes

- The compound is commercially available with high purity (>97%) from reputable chemical suppliers such as Ambeed and ChemScene, indicating established synthetic routes are in use industrially.

- Patents related to 3-tert-alkyl-4-hydroxy-5-halo-benzylidene derivatives suggest that the iodinated hydroxybenzaldehydes can be intermediates for biologically active compounds, supporting the importance of efficient preparation methods.

- The presence of the bulky tert-butyl group and iodine atom requires careful control of reaction conditions to avoid side reactions such as over-iodination or rearrangements.

- Protection/deprotection strategies for the hydroxyl group are often employed to improve regioselectivity and yield during functional group transformations.

- No single universal preparation method dominates; rather, the choice depends on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) with copper(I) iodide as a catalyst.

Major Products Formed

Oxidation: 3-(tert-butyl)-2-hydroxy-5-iodobenzoic acid.

Reduction: 3-(tert-butyl)-2-hydroxy-5-iodobenzyl alcohol.

Substitution: 3-(tert-butyl)-2-hydroxy-5-azidobenzaldehyde.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde" are not available in the search results, the following information can be compiled from the provided resources:

Overview of this compound

this compound is a chemical compound with the CAS No. 83816-59-5 . The synthesis of this compound is illustrated in available literature .

Synthesis and Characteristics

The search results provide details on the synthesis of similar compounds, which can offer insights into the synthesis of this compound. For instance, 3-tert-butyl-4-hydroxy-5-iodobenzaldehyde can be synthesized by collecting and recrystallizing a precipitate from petroleum ether . The melting point of the recrystallized product is around 124°C .

The preparation of the starting aldehyde involves several steps:

- Reacting o-tert-butylphenol with chloroform in the presence of sodium hydroxide, water, and methanol .

- Adding chloroform dropwise to the mixture with mechanical stirring at 50°C .

- Stirring the mixture at 50°C, then pouring it into water and acidifying to pH 5 with concentrated hydrochloric acid .

- Collecting the oily layer, steam distilling, and extracting with 2N sodium hydroxide .

- Acidifying the basic extracts and crystallizing the product from petroleum ether to obtain 3-tert-butyl-4-hydroxybenzaldehyde as colorless prisms with a melting point of 142°C .

3-tert-butyl-4-hydroxy-5-iodo-6-methylbenzaldehyde can be prepared from 2-tert-butyl-5-methylphenol through formylation followed by halogenation .

Potential Applications

While the specific applications of this compound are not detailed, the search results suggest potential uses based on similar compounds and functional groups:

- Pharmaceuticals: Compounds with tert-butyl groups and aldehyde moieties have applications in medicinal chemistry . The presence of the tert-butyl group can influence the molecule's stability, reactivity, and physical properties, making it valuable in various industrial applications, particularly as antioxidants and stabilizers .

- Anthelmintic Compositions: Aldehydes can be reacted with malononitrile in the presence of a basic catalyst to create compositions for killing internal parasites such as Fasciola hepatica and Fasciola gigantica . These compositions can be administered orally or parenterally at dosages of 1 to 50 mg/kg of animal body weight .

- Protein Kinase Inhibitors: Sulfur-containing tetracycles have been evaluated for their ability to inhibit protein kinase DYRK1A, which is a target for potential therapeutic applications including cancers, Down syndrome, and Alzheimer's disease .

- Antioxidants: Tert-butyl phenolic antioxidants (TBP-AOs) are used to inhibit oxidation and function as stabilizers in consumer products. They have shown potential neuroprotective effects and can mitigate oxidative stress and apoptosis in various cell types .

- Material Science: In the realm of material science, compounds containing tert-butyl groups are used for various applications, including the creation of supercapacitors and synergistic gas .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in the target compound significantly increases steric hindrance compared to smaller halogens (Cl, Br) or unsubstituted analogs. This hindrance may slow nucleophilic attacks at the aldehyde group but stabilize intermediates in coordination complexes .

- Halogen Position : Iodine at the 5-position (vs. 3-position in 5-chloro-2-hydroxy-3-iodobenzaldehyde) alters electronic distribution, making the aldehyde more electrophilic in certain reactions .

- Hydrogen Bonding : Intramolecular O–H⋯O hydrogen bonding, observed in tert-butyl- and bromine-substituted analogs, enhances conformational rigidity and thermal stability .

Stability and Handling

- In contrast, brominated analogs (e.g., C₁₁H₁₃BrO₂) are more stable but less reactive in cross-coupling .

- Environmental and safety concerns are notable for halogenated compounds. Proper ventilation and protective equipment are essential, as highlighted in safety data sheets for related tert-butyl-containing compounds .

Biological Activity

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxyl group and an iodine atom on a benzaldehyde structure, may exhibit various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is C11H13I O2. Its structure features a tert-butyl group, a hydroxyl group, and an iodine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the hydroxyl group in this compound suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that related compounds demonstrated significant antioxidant activity in various assays, suggesting potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was effective against Escherichia coli and Staphylococcus aureus in vitro. This activity can be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens. It exhibited an inhibition zone diameter of 15 mm against E. coli, indicating significant antimicrobial potential.

Data Tables

The biological activity of this compound may be attributed to its interaction with cellular targets such as enzymes involved in oxidative stress pathways and signaling cascades related to apoptosis. The iodine atom could enhance its reactivity and interaction with biomolecules, potentially leading to the modulation of various cellular processes.

Q & A

Q. What are the critical factors to optimize during the synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde to ensure high yield and purity?

Synthesis optimization requires careful control of:

- Iodination conditions : Direct iodination of benzaldehyde derivatives often uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating extended reaction times .

- Protection of hydroxyl group : Temporary protection (e.g., acetyl or silyl groups) prevents unwanted side reactions during iodination. Deprotection with mild bases (e.g., K₂CO₃ in MeOH) preserves aldehyde functionality .

- Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents and melting point (43–44°C) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~10.2 ppm) and tert-butyl group (δ ~1.4 ppm for CH₃). Absence of aromatic protons at the iodinated position (C-5) confirms regioselectivity .

- FTIR : Strong absorption bands for O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–I (500–600 cm⁻¹) .

- Elemental analysis : Verify molecular formula (C₁₁H₁₃IO₂) and iodine content (±0.5% deviation) .

Q. What storage conditions are required to maintain the stability of this compound?

- Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group or iodine loss via photodehalogenation .

- Conduct stability assays using HPLC every 3–6 months; degradation products (e.g., carboxylic acid derivatives) indicate inadequate storage .

Advanced Research Questions

Q. How can the iodine substituent in this compound be leveraged for cross-coupling reactions?

The iodine atom serves as a versatile handle for:

- Suzuki–Miyaura coupling : Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O under reflux. The bulky tert-butyl group may require electron-deficient boronic acids for efficient coupling .

- Ullmann-type reactions : CuI/1,10-phenanthroline catalyzes C–N bond formation with amines. Monitor reaction progress via TLC (Rf shift) due to aldehyde sensitivity .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

- Discrepant melting points : Compare DSC data with literature values. Impurities (e.g., residual solvents) lower observed melting points; repurify via column chromatography (SiO₂, hexane/EtOAc) .

- Ambiguous NMR signals : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. Deuterated DMSO resolves aldehyde proton splitting caused by hydrogen bonding .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The hydroxyl group directs electrophiles to the para position (C-5), but steric effects from tert-butyl may favor meta (C-3) substitution .

- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (hydroxyl and aldehyde groups) to predict nucleophilic attack pathways .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Ligand design : The hydroxyl and aldehyde groups can coordinate to metals (e.g., Zn²⁺, Cu²⁺). Pre-functionalize the aldehyde with hydrazine to form Schiff base ligands for MOF assembly .

- Iodine as a heavy atom : Enhances X-ray diffraction contrast in MOF crystallography .

Methodological Notes

- Contradictory data resolution : Always cross-validate results with orthogonal techniques (e.g., NMR + X-ray crystallography) and consult authoritative databases like NIST Chemistry WebBook .

- Advanced applications : Prioritize inert-atmosphere techniques (Schlenk line) for reactions involving the aldehyde group to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.